![molecular formula C18H18FN3O2S3 B2498190 4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole CAS No. 941234-74-8](/img/structure/B2498190.png)
4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole
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Overview
Description
4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as the "FLT" compound and is a thiazole-based small molecule.
Scientific Research Applications
Antiviral Activity
Compounds with similar structures have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Given the structural similarity, our compound could potentially be explored for its antiviral properties.
Anti-inflammatory Activity
Indole derivatives, which share some structural features with our compound, have demonstrated anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have also shown anticancer activity . Therefore, it’s possible that our compound could be investigated for potential anticancer applications.
Anti-HIV Activity
Certain derivatives have shown significant anti-HIV activity . Given these findings, our compound could potentially be explored for its anti-HIV properties.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activities . This suggests that our compound could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This indicates that our compound could potentially be used in the treatment of microbial infections.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activities . This suggests that our compound could potentially be used in the treatment of diabetes.
5-HT1A Receptor Affinity
Compounds with similar structures have shown affinity towards 5-HT1A receptors . This receptor plays a key role in several neurological and psychiatric conditions. Therefore, our compound could potentially be used in the treatment of such conditions.
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many drugs that target the central nervous system . The fluorophenyl group might interact with specific receptors or enzymes in the body, but without specific studies, it’s hard to determine the exact targets.
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if it targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The sulfonyl group could potentially form hydrogen bonds with its target, influencing the compound’s activity .
Biochemical pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
4-[5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S3/c1-13-20-16(12-25-13)17-6-7-18(26-17)27(23,24)22-10-8-21(9-11-22)15-4-2-14(19)3-5-15/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEKBDVEVARDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole |
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